2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate is a complex organic compound with a unique structure that includes diazonium, silyl, and methoxy groups
Vorbereitungsmethoden
The synthesis of 2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate involves multiple steps, typically starting with the preparation of the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Chemischer Reaktionen
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine or other reduced forms.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It may be used in the study of biological processes involving diazonium compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate involves the interaction of the diazonium group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-2-(dimethoxyphosphoryl)-1-[(2-methyl-2-propanyl)oxy]ethenolate: Similar in structure but with different substituents.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups but similar reactivity patterns.
The uniqueness of this compound lies in its combination of diazonium, silyl, and methoxy groups, which confer specific reactivity and applications .
Eigenschaften
CAS-Nummer |
140847-45-6 |
---|---|
Molekularformel |
C12H24N2O3Si |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
methyl 2-diazo-2-[di(propan-2-yl)-propan-2-yloxysilyl]acetate |
InChI |
InChI=1S/C12H24N2O3Si/c1-8(2)17-18(9(3)4,10(5)6)11(14-13)12(15)16-7/h8-10H,1-7H3 |
InChI-Schlüssel |
MVFMQSKPQDKPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C(C)C)(C(C)C)C(=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.